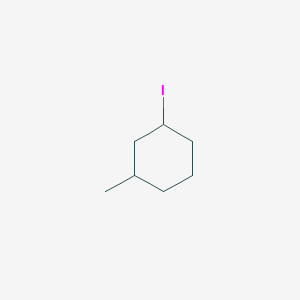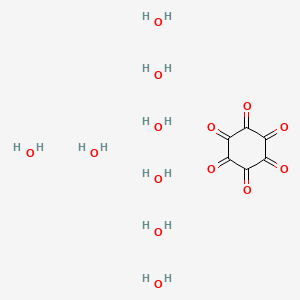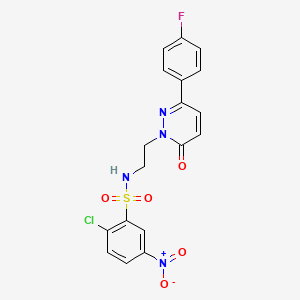![molecular formula C9H17N3O3 B2814688 3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene CAS No. 938190-77-3](/img/structure/B2814688.png)
3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene” is a chemical compound with the molecular formula C7H13N3O4 . It has an average mass of 203.196 Da and a monoisotopic mass of 203.090607 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a prop-1-ene chain with three ethoxy groups attached to it, each containing an azido group .Physical And Chemical Properties Analysis
The compound has an average mass of 203.196 Da and a monoisotopic mass of 203.090607 Da . Further physical and chemical properties such as boiling point, density, and acidity are not specified in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Polymer Chemistry
Regioselective Synthesis of 1,7-dioxaspiro[4.4]nonanes : A study by Alonso et al. (2005) illustrates the versatility of compounds with ether and alkene functionalities as precursors for the synthesis of complex cyclic structures like 1,7-dioxaspiro[4.4]nonanes, which are found in a wide series of natural products. This method employs 2-chloromethyl-3-(2-methoxyethoxy)prop-1-ene, showcasing the utility of similar compounds in synthesizing bio-relevant molecules (Alonso, Dacunha, Meléndez, & Yus, 2005).
Atmospheric Chemistry
Atmospheric Degradation of Ethoxy Propanols : Research by Aranda et al. (2021) focuses on the atmospheric reactions of 3-ethoxy-1-propanol with Cl atoms, OH, and NO3 radicals. The study provides insights into the atmospheric fate of ether-containing compounds, which might be extrapolated to understand the environmental impact and degradation pathways of "3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene" (Aranda, Salgado, Martín, Villanueva, Martínez, & Cabañas, 2021).
Material Science
Poly(choline phosphate) Biomembrane Adhesive : A study by Yu et al. (2014) describes the synthesis of a novel monomer for creating a biomembrane adhesive through polymerization and click chemistry. This research highlights the potential of using complex ethoxy-containing compounds in developing materials with specific interactions with biological systems (Yu, Yang, Horte, Kizhakkedathu, & Brooks, 2014).
Chemical Synthesis
Synthesis and Evaluation of Shrinkage-Reducing Admixture for Cementitious Materials : Rong-bing and Jian (2005) explored the use of ethoxylation to synthesize admixtures for reducing shrinkage in cement, indicating the broader applicability of ethoxy-containing compounds in industrial applications (Rong-bing & Jian, 2005).
Mecanismo De Acción
Target of Action
It is known to be used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) .
Mode of Action
The compound acts as a linker in ADCs and PROTACs . In ADCs, it connects an antibody to a cytotoxic drug, enabling the selective delivery of the cytotoxic agent to cancer cells . In PROTACs, it links a ligand for an E3 ubiquitin ligase to a ligand for the target protein, allowing the selective degradation of the target protein .
Biochemical Pathways
The compound affects the intracellular ubiquitin-proteasome system when used in PROTACs . This system is responsible for protein degradation within the cell . By linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein, the compound enables the selective degradation of the target protein .
Pharmacokinetics
As a linker in adcs and protacs, its pharmacokinetic properties would be largely influenced by the properties of the antibody or ligand it is attached to, as well as the drug it is delivering .
Result of Action
The result of the compound’s action depends on its use in ADCs or PROTACs . In ADCs, it enables the selective delivery of cytotoxic drugs to cancer cells, potentially leading to the death of these cells . In PROTACs, it allows for the selective degradation of target proteins, potentially altering cellular functions .
Action Environment
The action, efficacy, and stability of the compound are likely to be influenced by various environmental factors within the body . These could include the presence of other proteins or molecules, pH levels, and temperature .
Propiedades
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]prop-1-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-2-4-13-6-8-15-9-7-14-5-3-11-12-10/h2H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFBHCZEBFFCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2814605.png)

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B2814607.png)
![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)


![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2814615.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2814619.png)
![N-(3-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2814620.png)


![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2814625.png)
![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2814626.png)